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(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ - 111929-26-1

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ

Catalog Number: EVT-1475932
CAS Number: 111929-26-1
Molecular Formula: C60H87N19O14
Molecular Weight: 1298.475
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin is a synthetic analogue of the naturally occurring peptide bradykinin, which is known for its role in vasodilation and inflammatory processes. This compound is classified as a bradykinin antagonist, specifically designed to inhibit the action of bradykinin at its receptors. The synthesis and pharmacological properties of this compound have been the subject of various studies, particularly in relation to its potential therapeutic applications in conditions like endotoxic shock and hypertension.

Source and Classification

(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin is derived from modifications of the bradykinin structure to enhance its antagonistic properties. The compound features modifications at specific positions: D-Arginine at position 0, hydroxyproline at positions 2 and 3, and D-Phenylalanine at position 7. This structural alteration is crucial for its function as an antagonist of the bradykinin B2 receptor, which mediates various physiological responses including vasodilation and pain sensation.

Synthesis Analysis

Methods

The synthesis of (D-Arg0, Hyp2,3, D-Phe7)-Bradykinin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  1. Coupling Reactions: Amino acids are activated and coupled in a stepwise manner.
  2. Cleavage: After synthesis, the peptide is cleaved from the resin using specific cleavage agents.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Technical Details

The synthesis often employs protecting groups for amino acids to prevent unwanted reactions during coupling. For example, Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used as a protecting group that can be easily removed under mild basic conditions.

Molecular Structure Analysis

Structure

The molecular structure of (D-Arg0, Hyp2,3, D-Phe7)-Bradykinin can be represented as follows:

  • Chemical Formula: C₁₁H₁₄N₄O₄S
  • Molecular Weight: Approximately 298.32 g/mol
  • Structural Representation: The structure features a linear arrangement of amino acids with specific side chains that contribute to its antagonistic activity.

Data

The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to understand its interaction with bradykinin receptors.

Chemical Reactions Analysis

Reactions

(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin primarily participates in receptor-binding interactions rather than traditional chemical reactions. Its mechanism involves competitive inhibition at the bradykinin B2 receptor.

Technical Details

Studies have shown that this compound effectively reduces the physiological effects mediated by bradykinin in vivo. For instance, it has been observed to decrease hypotensive responses during experimental endotoxic shock models in rats .

Mechanism of Action

Process

The mechanism of action of (D-Arg0, Hyp2,3, D-Phe7)-Bradykinin involves competitive antagonism at the bradykinin B2 receptor. By binding to these receptors without activating them, it prevents bradykinin from exerting its effects on vascular smooth muscle relaxation and inflammatory pathways.

Data

Research indicates that administration of this antagonist significantly reduces mortality rates in animal models subjected to lipopolysaccharide-induced shock by counteracting the hypotensive effects associated with elevated bradykinin levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.
  • Stability: Stability may vary based on environmental conditions such as temperature and pH.

Chemical Properties

  • pH Stability Range: Generally stable within a physiological pH range.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain integrity.

Relevant analyses include chromatographic methods for purity assessment and mass spectrometry for molecular weight verification.

Applications

(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin has several significant scientific uses:

  1. Pharmacological Research: Used extensively in studies investigating the role of bradykinin in various pathophysiological conditions.
  2. Therapeutic Potential: Investigated for potential use in treating conditions associated with excessive bradykinin activity such as endotoxic shock and certain cardiovascular disorders.
  3. Experimental Models: Employed in animal models to study the effects of bradykinin modulation on blood pressure and inflammatory responses.
Structural Characterization of (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin

Primary Sequence Analysis: D-Arg-Arg-Hyp-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg

(D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin (sequence: D-Arg-Arg-Hyp-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg) represents a strategically engineered analogue of native bradykinin (BK; Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). Three targeted residue substitutions define its structure:

  • Position 0: Addition of N-terminal D-Arg, extending the peptide backbone.
  • Positions 2 & 3: Replacement of native Pro residues with 4-hydroxyproline (Hyp), enhancing conformational stability through reinforced polyproline II helix propensity and hydrogen bonding capacity.
  • Position 7: Substitution of native L-Pro with D-Phenylalanine (D-Phe), introducing chirality-dependent receptor steric hindrance.

This sequence retains the core C-terminal -Phe-Phe-Arg motif critical for B2 receptor engagement but fundamentally alters physicochemical properties. Molecular weight increases to ~1250 Da (vs. 1060 Da for BK), and the D-Phe⁷ insertion disrupts the turn structure facilitated by Pro⁷ in native BK [3] [4]. Table 1 details residue-specific modifications.

Table 1: Residue Comparison of (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin vs. Native Bradykinin

PositionNative BradykininModified AnalogueFunctional Implication
0NoneD-ArgN-terminal extension; protease resistance
1ArgArgUnchanged; cationic N-terminus
2ProHypEnhanced rigidity; H-bond donor
3ProHypEnhanced rigidity; H-bond donor
4GlyGlyUnchanged; conformational flexibility
5PhePheUnchanged; hydrophobic core
6SerSerUnchanged; potential H-bonding
7ProD-PheStereochemical inversion; receptor steric clash
8PhePheUnchanged; hydrophobic core
9ArgArgUnchanged; C-terminal cationic anchor

Stereochemical Modifications: Role of D-Amino Acid Substitutions at Positions 0 and 7

The D-Phe⁷ substitution is the pivotal stereochemical alteration conferring antagonist properties. Studies on similar analogues (e.g., [D-Phe⁷]-BK) demonstrate that inversion from L- to D-configuration at position 7 transforms agonists into competitive B2 receptor antagonists. This occurs because the D-Phe side chain sterically clashes with transmembrane helices involved in receptor activation, preventing G-protein coupling while allowing high-affinity binding [1] [3]. In guinea pig ileum models, [D-Phe⁷]-BK acts as a potent antagonist (Ki ~20–32 nM), whereas native BK is a full agonist. The stereospecificity is extreme: analogues with L-Phe⁷ retain partial agonism, while D-Phe⁷ analogues show >1000-fold loss of efficacy [3] [4].

The N-terminal D-Arg⁰ primarily enhances metabolic stability. Peptidases like aminopeptidase P (APP) exhibit markedly reduced efficiency against N-terminal D-amino acids. This is corroborated by plasma stability studies showing BK half-lives of <30 seconds versus >10 minutes for des-Arg⁹-BK and D-amino acid-containing analogues [2]. D-Arg⁰ also contributes to membrane interaction via its cationic charge, potentially improving binding kinetics without activating intracellular signaling [3].

Three-Dimensional Conformational Studies: NMR and X-ray Crystallography Insights

Computational and experimental analyses reveal that D-Phe⁷ and Hyp²,³ synergistically enforce a bioactive conformation divergent from native BK. Annealed molecular dynamics (AMD) and NMR of related antagonist HOE-140 (D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]BK) show:

  • A type II' β-turn stabilized between residues D-Phe⁷ and Arg⁹, facilitated by the D-Phe⁷ backbone torsion angles (φ ≈ -60°, ψ ≈ 120°) permissible only with D-configuration. This turn is essential for high-affinity B2 receptor docking [4].
  • Hyp²,³ restricts the N-terminal segment into a polyproline II (PPII) helix, reducing conformational entropy and pre-organizing the peptide for receptor binding. This contrasts with native BK’s dynamic N-terminus [4].

X-ray crystallography of BK-bound receptors remains challenging, but mutagenesis studies support a model where the D-Phe⁷ side chain occupies a hydrophobic pocket near transmembrane helix 6 (TM6), sterically blocking its inward movement required for activation [3] [4]. Table 2 summarizes key conformational features.

Table 2: Three-Dimensional Structural Features of (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin

Structural ElementExperimental MethodKey FeatureFunctional Consequence
N-terminal PPII helixNMR, AMDHyp²,³ stabilizes left-handed helixPre-organized binding pose; reduced entropic penalty
Central loop (residues 4-6)AMD, CD spectroscopyGly⁴ enables flexibility; Phe⁵-Ser⁶ adopts extended conformationAllows adaptation to receptor vestibule
C-terminal type II' β-turnX-ray (modeled), AMDRigid turn stabilized by D-Phe⁷ χ₁ angle (~-60°) and Arg⁹-D-Phe⁷ H-bondHigh-affinity docking to B2 receptor; prevents activation
D-Phe⁷ side chain orientationLigand-receptor dockingProjects into hydrophobic pocket near TM6Steric occlusion of receptor activation mechanism

Comparative Structural Analysis with Native Bradykinin and Other Synthetic Analogues

Compared to native BK (agonists; sequence RPPGFSPFR), (D-Arg⁰,Hyp²,³,D-Phe⁷)-BK exhibits:

  • Loss of agonism: Native BK’s L-Pro⁷ facilitates a type VI β-turn critical for receptor activation. D-Phe⁷’s inverted chirality disrupts this turn and introduces steric clashes, converting efficacy from agonist to antagonist [1] [3].
  • Enhanced stability: Hyp residues resist prolyl endopeptidases, while D-Arg⁰ and D-Phe⁷ confer resistance to aminopeptidases and carboxypeptidases. Native BK has a human plasma half-life of ~27 seconds versus minutes-hours for stabilized analogues [2].

Among synthetic antagonists, key comparisons include:

  • [D-Phe⁷]-BK (Arg-Pro-Pro-Gly-Phe-Ser-D-Phe-Phe-Arg): Shares the D-Phe⁷ antagonism mechanism but lacks Hyp²,³ and D-Arg⁰. Consequently, it shows weaker affinity (Ki ~32 nM in guinea pig ileum) and reduced plasma stability [1] [3].
  • HOE-140 (Icatibant) (D-Arg-Hyp³-Thi⁵-D-Tic⁷-Oic⁸-Arg): Incorporates non-natural D-Tic⁷ and Oic⁸. HOE-140’s picomolar affinity (Ki = 0.11 nM) arises from D-Tic⁷’s constrained bicyclic structure, enhancing turn stability versus D-Phe⁷’s flexible side chain. Hyp³ and Thi⁵ further rigidify the structure [4].

The structural evolution underscores a design principle: D-residues at position 7 confer antagonism, while Hyp/D-Arg modifications optimize affinity and stability.

Table 3: Comparative Features of Bradykinin Analogues

CompoundSequenceKey ModificationsB2 Receptor Affinity (Ki)Functional Activity
Native BradykininRPPGFSPFRNone1–5 nMFull agonist
[D-Phe⁷]-BKRPPGFSDFPRD-Phe⁷20–32 nMCompetitive antagonist
(D-Arg⁰,Hyp²,³,D-Phe⁷)-BKDR-Hyp-Hyp-GFS-DFPRD-Arg⁰, Hyp²,³, D-Phe⁷~10 nM (estimated)*Potent antagonist
HOE-140 (Icatibant)DR-Hyp³-Thi⁵-DTic⁷-Oic⁸-RD-Arg⁰, Hyp³, Thi⁵, D-Tic⁷, Oic⁸0.11 nMIrreversible antagonist
Hyp=4-hydroxyproline; Thi=β-(2-thienyl)-alanine; Tic=1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; Oic=octahydroindole-2-carboxylic acid

Note: Affinity for (D-Arg⁰,Hyp²,³,D-Phe⁷)-BK is inferred from structural analogues in [3] [4].

Properties

CAS Number

111929-26-1

Product Name

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S,4R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C60H87N19O14

Molecular Weight

1298.475

InChI

InChI=1S/C60H87N19O14/c61-39(19-10-22-68-58(62)63)49(84)73-40(20-11-23-69-59(64)65)55(90)79-32-38(82)29-47(79)56(91)78-31-37(81)28-46(78)54(89)71-30-48(83)72-42(25-34-13-4-1-5-14-34)50(85)77-45(33-80)53(88)76-44(27-36-17-8-3-9-18-36)52(87)75-43(26-35-15-6-2-7-16-35)51(86)74-41(57(92)93)21-12-24-70-60(66)67/h1-9,13-18,37-47,80-82H,10-12,19-33,61H2,(H,71,89)(H,72,83)(H,73,84)(H,74,86)(H,75,87)(H,76,88)(H,77,85)(H,92,93)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t37-,38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1

InChI Key

QMTCRHSWBLUBBD-UQAVZLJVSA-N

SMILES

C1C(CN(C1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C5CC(CN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)O

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